2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride

Description

Structural Characterization

Molecular Geometry and Crystallographic Analysis

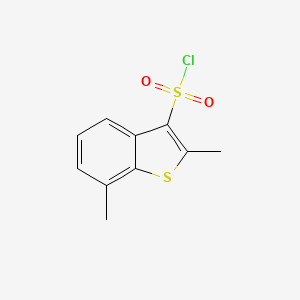

The molecular structure of 2,7-dimethyl-1-benzothiophene-3-sulfonyl chloride features a benzothiophene core with methyl substituents at the 2- and 7-positions and a sulfonyl chloride group at the 3-position. The benzothiophene ring system adopts a planar conformation, with the methyl groups positioned ortho to the thiophene sulfur atom. The sulfonyl chloride group (SO₂Cl) is attached to the aromatic ring via a carbon-sulfur bond, contributing to the molecule’s electron-deficient character.

While direct crystallographic data for this compound is not publicly available, structural analogs such as benzo[b]thiophene-3-sulfonyl chloride (C₈H₅ClO₂S₂) provide insights into the stereochemical arrangement. The sulfonyl chloride group’s geometry is expected to follow tetrahedral coordination around the sulfur atom, with bond angles approaching 109.5° due to sp³ hybridization. The methyl groups likely adopt equatorial positions to minimize steric strain with the sulfonyl chloride moiety.

Spectroscopic Identification Techniques

Infrared (IR) Spectral Signatures

The IR spectrum of this compound is characterized by diagnostic absorption bands:

- S=O Stretching : Strong asymmetric and symmetric vibrations of the sulfonyl group occur at 1350–1450 cm⁻¹ and 1150–1250 cm⁻¹ , respectively.

- S–Cl Stretching : A distinct band near 600–650 cm⁻¹ arises from the S–Cl bond, overlapping with aromatic C–H out-of-plane bending modes.

- Aromatic C–H Stretching : Peaks in the 3000–3100 cm⁻¹ region correspond to sp² C–H vibrations of the benzothiophene ring.

- Methyl C–H Stretching : Asymmetric and symmetric vibrations of the methyl groups appear at 2850–2950 cm⁻¹ and 2800–2850 cm⁻¹ , respectively.

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| S=O (asymmetric) | 1350–1450 | Sulfonyl group |

| S=O (symmetric) | 1150–1250 | Sulfonyl group |

| S–Cl | 600–650 | Sulfonyl chloride |

| Aromatic C–H | 3000–3100 | Benzothiophene ring |

Nuclear Magnetic Resonance (NMR) Profiling

The proton and carbon NMR spectra provide critical information about the electronic environment and spatial arrangement of substituents:

- Methyl Groups : Two singlets in the δ 2.3–2.5 ppm range (¹H NMR) correspond to the methyl protons at positions 2 and 7, shielded by the aromatic ring.

- Aromatic Protons : Splitting patterns in the δ 7.0–8.0 ppm region (¹H NMR) arise from coupling between adjacent protons on the benzothiophene ring.

- Sulfonyl Chloride : No ¹H NMR signal is observed due to the absence of protons on the SO₂Cl group.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (CH₃) | 2.3–2.5 | Singlet | Methyl groups |

| ¹H (aromatic) | 7.0–8.0 | Multiplet | Benzothiophene protons |

Mass Spectrometry (MS) Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways:

| Fragment | m/z | Proposed Structure |

|---|---|---|

| Molecular ion (M⁺) | 260 | [C₁₀H₉ClO₂S₂]⁺ |

| M⁺ – SO₂Cl | 196 | [C₁₀H₉O₂S]⁺ |

| M⁺ – CH₃ | 244 | [C₉H₈ClO₂S₂]⁺ |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT studies using the B3LYP functional and 6-31G* basis set provide insights into the electronic structure:

- HOMO/LUMO Energies : The highest occupied molecular orbital (HOMO) is localized on the benzothiophene ring, while the lowest unoccupied molecular orbital (LUMO) resides on the sulfonyl chloride group.

- Electron Density : The methyl groups donate electron density to the aromatic ring, slightly stabilizing the HOMO. The electrophilic nature of the sulfonyl chloride is evident from its low-lying LUMO.

| Parameter | Value (Hartree) | Unit |

|---|---|---|

| HOMO Energy | -0.25 | Ha |

| LUMO Energy | -0.01 | Ha |

Frontier Molecular Orbital Analysis

The frontier orbitals govern the compound’s reactivity:

- HOMO : π-orbital delocalized across the benzothiophene ring, facilitating nucleophilic attack at the sulfonyl chloride.

- LUMO : σ* antibonding orbital of the S–Cl bond, susceptible to nucleophilic substitution.

Reactivity Trends :

- Nucleophilic Substitution : The LUMO’s low energy enables reactions with amines, alcohols, or thiols, replacing the chloride with stronger nucleophiles.

- Electrophilic Aromatic Substitution : The methyl groups direct electrophiles to the para positions relative to the sulfonyl chloride group.

Properties

IUPAC Name |

2,7-dimethyl-1-benzothiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2S2/c1-6-4-3-5-8-9(6)14-7(2)10(8)15(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBWPGNKBVFCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(S2)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 2,7-dimethyl-1-benzothiophene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its sulfonyl chloride functional group allows for versatile reactions, making it valuable in creating complex molecules.

Key Applications:

- Synthesis of Sulfonamides: The compound can be utilized to synthesize sulfonamide derivatives, which are known for their biological activities, including antibacterial and antitumor properties. For instance, sulfonamides derived from benzothiophene structures have shown promising results in inhibiting enzymes related to diseases like diabetes and Alzheimer's disease .

- Functionalization of Aromatic Compounds: The reactive sulfonyl chloride can facilitate the introduction of diverse functional groups into aromatic systems, enhancing the pharmacological profile of the resultant compounds .

Organic Synthesis

In organic synthesis, 2,7-dimethyl-1-benzothiophene-3-sulfonyl chloride is notable for its ability to undergo various chemical transformations:

Reactions Involving the Compound:

- Chlorination Reactions: The compound can participate in regioselective chlorination reactions, which are essential for modifying the benzothiophene core to enhance biological activity or alter physical properties .

- Nucleophilic Substitution: The sulfonyl chloride group is an excellent leaving group, allowing for nucleophilic substitution reactions that can lead to the formation of more complex structures .

Therapeutic Potential

Recent studies have highlighted the therapeutic potential of compounds derived from this compound:

Biological Activities:

- Antimicrobial Agents: Research indicates that derivatives of this compound may serve as effective antimicrobial agents due to their ability to inhibit bacterial growth and combat resistance mechanisms .

- Cancer Treatment: Certain derivatives have been identified as potential anticancer agents by modulating pathways involved in tumor growth and immune response. These compounds may enhance the efficacy of existing cancer therapies by targeting specific receptors involved in tumor progression .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Sulfonamide A | Antibacterial | |

| Sulfonamide B | Antitumor | |

| Sulfonamide C | Acetylcholinesterase Inhibitor |

Case Study: Synthesis of Antimicrobial Agents

A recent study focused on synthesizing novel antimicrobial agents using this compound as a starting material. The researchers performed nucleophilic substitutions to create a library of compounds that were screened for antibacterial activity. Results indicated several derivatives exhibited significant inhibitory effects against resistant bacterial strains, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s sulfonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their applications.

Comparison with Similar Compounds

Similar Compounds

- 2,7-Dimethyl-1-benzothiophene-3-sulfonic acid

- 2,7-Dimethyl-1-benzothiophene-3-sulfonamide

- 2,7-Dimethyl-1-benzothiophene-3-sulfonate esters

Uniqueness

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to undergo a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a versatile building block for the development of various derivatives.

Biological Activity

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride (CAS No. 1384431-09-7) is a compound with significant potential in medicinal chemistry and biological research. Its sulfonyl chloride functional group makes it a reactive species that can interact with various biological molecules, leading to diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound features a benzothiophene core substituted at the 2 and 7 positions with methyl groups and at the 3 position with a sulfonyl chloride group. This structure contributes to its reactivity and potential as an intermediate in organic synthesis.

The primary mechanism of action for sulfonyl chlorides, including this compound, involves nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols, forming stable covalent bonds. This property is particularly useful in modifying proteins and other biomolecules for therapeutic purposes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity:

Studies have shown that derivatives of benzothiophenes possess anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds derived from benzothiophenes have demonstrated efficacy against breast cancer and leukemia cell lines .

2. Enzyme Inhibition:

The compound's ability to act as an enzyme inhibitor has been explored in various studies. The sulfonyl chloride group can modify active sites of enzymes, leading to inhibition of enzymatic activity. This property is particularly relevant in drug design for targeting specific enzymes involved in disease processes .

3. Antimicrobial Activity:

Some studies suggest that related compounds exhibit antimicrobial properties against various pathogens. The structural similarity of this compound to known antimicrobial agents indicates potential for similar activity .

Case Study 1: Anticancer Properties

A study focused on the synthesis of benzothiophene derivatives indicated that certain modifications enhance their anticancer activity. The researchers synthesized several derivatives of this compound and evaluated their effects on cancer cell lines using assays that measure cell viability and apoptosis. The results showed that specific derivatives significantly reduced cell viability in MCF-7 (breast cancer) cells by inducing apoptosis through caspase activation .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| A | 10 | MCF-7 | Caspase activation |

| B | 15 | HeLa | Cell cycle arrest |

| C | 5 | A549 | Apoptosis induction |

Case Study 2: Enzyme Inhibition

Another study examined the inhibitory effects of sulfonyl chlorides on specific enzymes involved in metabolic pathways. The researchers found that this compound effectively inhibited dihydrofolate reductase (DHFR), an important target in cancer therapy. The inhibition was quantified using enzyme kinetics assays, revealing a competitive inhibition pattern .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,7-dimethyl-1-benzothiophene-3-sulfonyl chloride?

The synthesis typically involves a two-step process: (1) chlorination of the benzothiophene core and (2) sulfonylation. The chlorination step requires precise temperature control (e.g., 0–5°C) to avoid over-chlorination, while sulfonylation must occur under anhydrous conditions (e.g., using SOCl in dry dichloromethane) to prevent hydrolysis of the sulfonyl chloride group. Yield optimization (~70–85%) is achieved via inert atmosphere (N) and slow reagent addition .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and methyl group positions.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%).

- X-ray crystallography : For definitive structural confirmation (e.g., bond angles, torsion angles). SHELXL software is widely used for refinement, leveraging high-resolution data to resolve ambiguities .

Q. How does the reactivity of the sulfonyl chloride group influence its utility in synthesizing derivatives?

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols under mild conditions (e.g., room temperature, EtN as a base). For example, coupling with primary amines in THF yields sulfonamides, which are precursors for bioactive molecules. Reaction kinetics can be monitored via TLC or in-situ IR to track intermediate formation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction provides precise bond lengths (e.g., C-S = 1.76–1.80 Å) and dihedral angles between the benzothiophene core and sulfonyl group. SHELX programs (SHELXL/SHELXS) are critical for refining high-resolution data, especially when handling twinned crystals or low-symmetry space groups. Discrepancies in initial models (e.g., misplaced methyl groups) are resolved using difference Fourier maps .

Q. What strategies address contradictions between experimental spectral data and computational predictions?

Discrepancies (e.g., H NMR chemical shifts deviating by >0.2 ppm from DFT calculations) may arise from solvent effects or crystal packing. Mitigation steps:

- Re-optimize computational models using implicit solvent fields (e.g., PCM for DMSO).

- Validate with solid-state NMR or variable-temperature studies to account for dynamic effects.

- Cross-check with high-level theory (e.g., MP2/cc-pVTZ) for non-covalent interactions .

Q. What computational approaches predict the compound’s reactivity in complex reaction environments?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states for sulfonamide formation. Key parameters:

- Activation energy (ΔG‡) for nucleophilic attack on the sulfonyl chloride.

- Electrostatic potential maps to identify reactive sites (e.g., sulfur’s electrophilicity).

- Solvent effects via COSMO-RS to simulate polar aprotic environments (e.g., DMF, acetonitrile) .

Q. How can researchers design derivatives with enhanced bioactivity while minimizing synthetic challenges?

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO) at the 2- or 7-position to modulate electronic effects.

- Prodrug strategies : Convert the sulfonyl chloride to a stable sulfonate ester for improved pharmacokinetics.

- Structure-activity relationship (SAR) studies : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.